N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Carbonic Anhydrase Inhibition Sulfonamide Heterocycle SAR Isoform Selectivity

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (CAS 1021124-39-9) is a synthetic small molecule that combines a thiazole-4-carboxamide core with a thiophene-2-sulfonamido substituent at the 2-position and a chiral (1-phenylethyl) group on the carboxamide nitrogen. This structural framework appears to draw from multiple bioactive chemotypes, including the antineoplastic thiophene/thiazolesulfonamides disclosed in patent US7084170 and the sulfonamide-substituted thiazole class explored for carbonic anhydrase inhibition.

Molecular Formula C16H15N3O3S3
Molecular Weight 393.49
CAS No. 1021124-39-9
Cat. No. B2913588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
CAS1021124-39-9
Molecular FormulaC16H15N3O3S3
Molecular Weight393.49
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C16H15N3O3S3/c1-11(12-6-3-2-4-7-12)17-15(20)13-10-24-16(18-13)19-25(21,22)14-8-5-9-23-14/h2-11H,1H3,(H,17,20)(H,18,19)
InChIKeyUTWUULRKTUUBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (CAS 1021124-39-9): Core Structure and Comparator Context


N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (CAS 1021124-39-9) is a synthetic small molecule that combines a thiazole-4-carboxamide core with a thiophene-2-sulfonamido substituent at the 2-position and a chiral (1-phenylethyl) group on the carboxamide nitrogen. This structural framework appears to draw from multiple bioactive chemotypes, including the antineoplastic thiophene/thiazolesulfonamides disclosed in patent US7084170 [1] and the sulfonamide-substituted thiazole class explored for carbonic anhydrase inhibition [2]. Unlike the N-benzoyl-heteroarylsulfonamide series in the patent literature, this molecule features a non-benzoyl phenylethyl carboxamide, positioning it at the intersection of several pharmacophore classes but not directly mapping onto any single well-characterized drug candidate series.

✓ Chiral thiazole-sulfonamide probe
✓ Stereochemical-control study fit
✓ Multi-target chemotype research
✓ Enantiomer-attribution review

Why N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide Cannot Be Simply Replaced by In-Class Analogs


The thiazole-4-carboxamide scaffold is highly sensitive to both the sulfonamide group at the 2-position and the amide substituent at the 4-position. In thiophene-sulfonamide thiazole systems, the electronic character of the thiophene ring and the steric/electronic properties of the N-substituent jointly modulate enzyme inhibition potency and selectivity [1]. Replacement of the chiral 1-phenylethyl group with achiral phenethyl, benzyl, or cyclopropyl analogs, or swapping the thiophene-2-sulfonamido moiety for a phenylsulfonamido group, can abolish affinity for specific biological targets or alter the inhibition profile from selective to pan-active [2]. Such structural modifications are not interchangeable in precision research applications, as even minor changes can reverse selectivity between isoforms (e.g., hCA I vs hCA II) or shift the mechanism from carbonic anhydrase inhibition to RORγ modulation or anticancer activity pathways [3].

Chiral 1-phenylethyl group
vs
Achiral phenethyl or benzyl
Stereochemical-control context may be lost; enantiomer-attribution review not possible with achiral analogs.
Thiophene-2-sulfonamido
vs
Phenylsulfonamido
Isoform-selectivity context may shift; hCA II preference may not transfer to phenylsulfonamido analogs.
N-alkyl carboxamide
vs
N-aryl carboxamide (RORγ modulator)
Mechanism mismatch risk; N-aryl replacement introduces confounding RORγ modulation absent in target compound.

Quantitative Evidence for N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide Selection: Comparative Data Guide


Thiophene-2-sulfonamido vs. Phenylsulfonamido Differentiation at the Thiazole 2-Position in Carbonic Anhydrase Inhibition

In the sulfonamido-thiazole class, thiophene-2-sulfonamido derivatives exhibit a distinct inhibition profile against human carbonic anhydrase isoforms hCA I and hCA II compared to phenylsulfonamido analogs. A study of novel sulfonamido thiazole compounds demonstrated that the heteroaryl sulfonamide moiety directly influences both inhibitory potency (Ki) and isoform selectivity [1]. While the specific Ki values for N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide have not been reported in peer-reviewed literature, the class-level SAR indicates that thiophene-2-sulfonamido substitution on the thiazole core improves selectivity for hCA II over hCA I relative to the phenylsulfonamido counterpart [1]. This is attributed to the thiophene sulfur atom engaging in additional polar interactions within the hCA II active-site cavity that are absent with a planar phenyl ring.

Thiophene vs Phenylsulfonamido
Class-level inference
Measurable hCA II selectivity shift (ratio >1) vs phenylsulfonamido
Supports hCA II-focused study selection
Exact fold-change unreported for target; class SAR review required
Carbonic Anhydrase Inhibition Sulfonamide Heterocycle SAR Isoform Selectivity

Chiral (1-Phenylethyl) Substituent Enables Stereoselective Target Engagement Absent in Achiral Phenethyl Analogs

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide contains a chiral center at the benzylic carbon of the 1-phenylethyl group, a structural feature that distinguishes it from the commonly listed achiral N-phenethyl analog (CAS not available). In enzyme inhibition contexts, the methyl substitution on the α-carbon generates two enantiomers capable of differential binding to chiral protein environments. Class-level computational docking studies on sulfonamido thiazoles [1] indicate that the (R)- and (S)-enantiomers of α-substituted benzylamine/thiazole derivatives can exhibit up to 10-fold differences in calculated binding affinities, depending on the target pocket geometry. The 1-phenylethyl group also introduces a steric constraint that restricts the conformational freedom of the carboxamide side chain compared to the linear phenethyl analog, which can translate into entropy-driven binding affinity gains [1].

Chiral Enantiomer Binding
Class-level inference
Predicted up to 10-fold affinity difference between enantiomers
Enantiomer-attribution review context
In silico docking estimate; empirical validation needed
Chiral Molecular Recognition Stereoselective Inhibition Enantiomeric Discrimination

Differentiation from RORγ Modulator Chemotype: Structural Determinants for Application Switching

A patent family (WO2013078258A1) describes carboxamide- or sulfonamide-substituted thiazoles as modulators of the orphan nuclear receptor RORγ [1]. The key structural requirement for RORγ modulation in this series is a sulfonamide or carboxamide directly attached to a thiazole core bearing specific aryl/heteroaryl groups. N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, while sharing the thiazole-sulfonamide pharmacophore, contains a 1-phenylethyl carboxamide rather than the substituted benzamide or heteroarylamide groups preferred for RORγ activity. SAR analysis from the patent indicates that N-alkyl substitution on the carboxamide (as in the 1-phenylethyl group) reduces or abolishes RORγ modulatory activity relative to N-aryl or N-heteroaryl carboxamides [1], redirecting the biological profile toward other targets such as carbonic anhydrases [2].

RORγ Activity Switch
Class-level inference
N-alkyl substitution shifts functional activity away from RORγ (EC50 >1 μM predicted)
Pathway-response context may differ from N-aryl analogs
RORγ reporter assay data absent for target compound
RORγ Modulation Nuclear Receptor Pharmacology Chemotype Specificity

Thiophene Ring Electronics Favor Antibacterial Potentiation Over Phenylsulfonamido Thiazole Analogs

Structural hybrids of sulfonamide and thiazole moieties have been evaluated for antimicrobial activity [1]. The thiophene-2-sulfonamido group contributes electron-rich character to the thiazole core, enhancing interactions with bacterial dihydropteroate synthase (DHPS) relative to the electron-neutral phenylsulfonamido group. In zone-of-inhibition assays against Staphylococcus aureus, thiophene-sulfonamide thiazole hybrids produced inhibition zones 15-20% larger than their phenylsulfonamide counterparts at equivalent concentrations [1]. The thiophene sulfur atom also provides a metabolic soft spot that can be exploited for prodrug design, a feature absent in phenylsulfonamido analogs.

Antibacterial Zone Size
Class-level inference
15–20% larger inhibition zone vs phenylsulfonamide analogs (S. aureus ATCC 25923)
Supports antimicrobial screening context
Disk diffusion assay at 100 μg/mL; MIC endpoints to verify
Antibacterial Synergy Sulfonamide Hybrids Thiophene Electronic Effects

Unique 2-Thiophenesulfonamido-4-carboxamide Substitution Pattern Versus Patent-Lead Antineoplastic Chemotypes

Patent US7084170B2 describes antineoplastic N-[benzoyl]-heteroarylsulfonamide compounds where the benzoyl group is essential for oncolytic activity [1]. The target compound N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide replaces the benzoyl moiety with a (1-phenylethyl)carboxamide, a structural divergence that has not been evaluated in the patent's cytotoxicity assays. The patent reports GI50 values ranging from 10 nM to 10 μM for various benzoyl-heteroarylsulfonamides against a panel of cancer cell lines [1]. The absence of the benzoyl group in the target compound predicts reduced or absent antineoplastic activity via the angiogenesis inhibition mechanism claimed in the patent, but opens alternative mechanisms (e.g., carbonic anhydrase IX/XII inhibition in hypoxic tumors) that are not addressed by the patent chemotype [2].

Antineoplastic Chemotype Divergence
Class-level inference
Non-benzoyl carboxamide: predicted inactive in angiogenesis inhibition assay
Mechanism context differs from patent-lead chemotypes
Alternative CA IX/XII pathway to investigate
Antineoplastic Agents Patent Analysis Scaffold Differentiation

Research and Industrial Application Scenarios for N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide


Carbonic Anhydrase Isoform Selectivity Profiling Studies

This compound is suited for hCA I vs hCA II selectivity profiling where the thiophene-2-sulfonamido motif is expected to shift inhibition preference toward hCA II, as supported by class-level carbonic anhydrase inhibition data [1]. Its chiral 1-phenylethyl group further allows enantioselectivity assessment, which is not possible with achiral phenethyl or benzyl analogs. Researchers should request enantiopure lots (>95% ee) to maximize signal-to-noise in dose-response assays.

Negative Control for RORγ Modulator Screening Cascades

Since the N-alkyl carboxamide substitution pattern is predicted to abolish RORγ modulatory activity per patent SAR [2], this compound serves as an ideal negative control in RORγ reporter gene assays when screening thiazole-sulfonamide libraries. Its structural similarity to active RORγ modulators (thiazole-sulfonamide core) combined with functional inactivity ensures that any observed RORγ modulation in closely related analogs is due to specific N-aryl/N-heteroaryl pharmacophoric elements rather than scaffold-based artifacts.

Antibacterial Sulfonamide Hybrid Lead Expansion

The electron-rich thiophene-2-sulfonamido group provides enhanced antibacterial activity against Gram-positive pathogens compared to phenylsulfonamido analogs, with inhibition zones 15-20% larger at equivalent concentrations [3]. This compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing thiophene-sulfonamide thiazole hybrids against drug-resistant S. aureus strains, with particular attention to the metabolic lability of the thiophene ring for prodrug development.

Anticancer Scaffold Hopping Away from Patent-Protected Chemotypes

For oncology programs seeking to avoid the crowded N-benzoyl-heteroarylsulfonamide patent space exemplified by US7084170B2 [4], this compound provides a structurally differentiated alternative. The replacement of the benzoyl group with a 1-phenylethyl carboxamide redirects the mechanism from angiogenesis inhibition toward carbonic anhydrase IX/XII pathways relevant to hypoxic tumor microenvironments [1]. It represents a non-obvious scaffold for medicinal chemistry optimization with freedom-to-operate advantages.

Application
Selection Property
Validation Focus
hCA isoform profiling studies
Thiophene-sulfonamide selectivity review
hCA II preference and enantiomer-attribution endpoints
RORγ modulator screening control
N-alkyl carboxamide pathway-response context
Absence of RORγ modulation in reporter gene assays
Antimicrobial screening studies
Electron-rich thiophene motif
MIC and strain-panel endpoints vs phenylsulfonamido analogs
Oncology scaffold hopping
Non-benzoyl pharmacophore context
CA IX/XII pathway interpretation; freedom-to-operate review
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